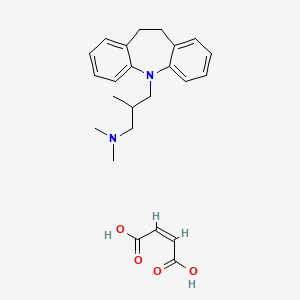
POLY(L-LACTIDE-CO-CAPROLACTONE-CO-GLYCO
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
POLY(L-LACTIDE-CO-CAPROLACTONE-CO-GLYCO) is a biodegradable and bioabsorbable copolymer composed of L-lactide, ε-caprolactone, and glycolide. This compound is known for its excellent mechanical properties, biocompatibility, and biodegradability, making it highly suitable for various biomedical applications, including tissue engineering, drug delivery, and surgical sutures .
准备方法
Synthetic Routes and Reaction Conditions
POLY(L-LACTIDE-CO-CAPROLACTONE-CO-GLYCO) is typically synthesized through ring-opening polymerization (ROP) of cyclic ester monomers. The process involves the copolymerization of L-lactide, ε-caprolactone, and glycolide using catalysts such as stannous octoate and diethylene glycol . The reaction conditions, including temperature, time, and monomer feed ratio, are carefully controlled to achieve the desired copolymer properties .
Industrial Production Methods
In industrial settings, the production of this compound) involves large-scale polymerization reactors where the monomers are melted and purged with nitrogen to remove impurities. The polymerization process is optimized to increase yield and improve the mechanical properties of the copolymer .
化学反应分析
Types of Reactions
POLY(L-LACTIDE-CO-CAPROLACTONE-CO-GLYCO) undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis is the primary degradation mechanism, where the copolymer chains are broken down into smaller fragments by water molecules .
Common Reagents and Conditions
Common reagents used in the reactions of this compound) include water, oxygen, and reducing agents. The reactions typically occur under physiological conditions, such as body temperature and pH .
Major Products Formed
The major products formed from the hydrolysis of this compound) are L-lactic acid, ε-hydroxycaproic acid, and glycolic acid. These degradation products are biocompatible and can be metabolized by the body .
科学研究应用
POLY(L-LACTIDE-CO-CAPROLACTONE-CO-GLYCO) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the kinetics and mechanisms of polymer degradation.
Biology: Employed in the development of biodegradable scaffolds for tissue engineering.
Medicine: Utilized in controlled drug delivery systems and absorbable surgical sutures.
Industry: Applied in the production of biodegradable packaging materials and agricultural films.
作用机制
The mechanism of action of POLY(L-LACTIDE-CO-CAPROLACTONE-CO-GLYCO) involves its gradual degradation into biocompatible monomers through hydrolysis. The copolymer’s degradation rate can be tailored by adjusting the monomer composition and polymerization conditions . The molecular targets and pathways involved in its degradation include hydrolytic enzymes and water molecules that cleave the ester bonds in the polymer chains .
相似化合物的比较
Similar Compounds
Poly(L-lactide-co-caprolactone): A copolymer of L-lactide and ε-caprolactone with similar biodegradability and mechanical properties.
Poly(D,L-lactide-co-glycolide): A copolymer of D,L-lactide and glycolide known for its use in drug delivery systems.
Polycaprolactone: A homopolymer of ε-caprolactone with excellent flexibility and biodegradability.
Uniqueness
POLY(L-LACTIDE-CO-CAPROLACTONE-CO-GLYCO) is unique due to its tailored degradation rate and mechanical properties, which can be adjusted by varying the monomer composition. This versatility makes it highly suitable for a wide range of biomedical applications .
属性
CAS 编号 |
134490-19-0 |
|---|---|
分子式 |
C11H20N2O2 |
分子量 |
0 |
同义词 |
POLY(L-LACTIDE-CO-CAPROLACTONE-CO-GLYCO& |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



